4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of compounds containing the trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Scientific Research Applications
Organic Synthesis and Catalysis
4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole serves as a versatile building block in organic synthesis. Researchers utilize it to construct complex molecules due to its unique reactivity. Notably, the 3,5-bis(trifluoromethyl)phenyl motif within this compound finds widespread use in hydrogen-bond catalysts, promoting various organic transformations .
Antifungal Activity
Compound 4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole has demonstrated potent antifungal properties. In particular, one derivative (5d) exhibited remarkable activity against a broad spectrum of fungi. Its inhibitory effects on mycelial growth in vitro make it a promising candidate for antifungal drug development .
COVID-19 Research
Recent studies have explored the potential of related isatin-based imidazole derivatives against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). While not directly involving our compound, these findings highlight the broader significance of similar structures in antiviral drug discovery .
properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S2/c1-6-9(18-15-14-6)19(16,17)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEPOMOLLIHYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.